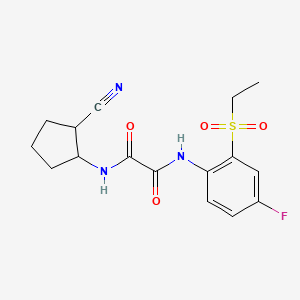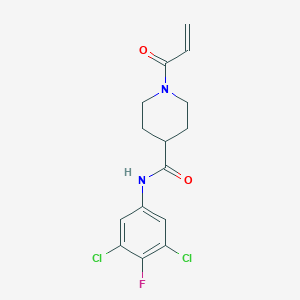![molecular formula C15H20N2O2 B7450534 N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT belongs to the family of α,β-unsaturated carbonyl compounds, which are known to exhibit anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of DMAPT is believed to be through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. DMAPT has been shown to inhibit the activation of NF-κB, leading to the downregulation of genes involved in these processes.
Biochemical and Physiological Effects
DMAPT has been shown to exhibit anti-cancer and anti-inflammatory properties in several in vitro and in vivo studies. In cancer cells, DMAPT has been found to induce apoptosis, inhibit cell proliferation, and inhibit the growth of cancer stem cells. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been shown to be inhibited by DMAPT through the inhibition of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMAPT is its ability to inhibit the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. This makes DMAPT a promising therapeutic agent for cancer and inflammatory diseases. However, one limitation of DMAPT is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For DMAPT research include optimizing its delivery method to improve its solubility and bioavailability. In addition, further studies are needed to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of DMAPT analogs with improved pharmacological properties may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
DMAPT can be synthesized by the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)prop-2-enamide to yield DMAPT. This method has been optimized to produce high yields of DMAPT with high purity.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Several studies have shown that DMAPT exhibits anti-cancer properties by inducing apoptosis in cancer cells. DMAPT has been found to inhibit the NF-κB pathway, which is known to promote cell survival and proliferation. In addition, DMAPT has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been studied for their potential treatment with DMAPT. DMAPT has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with these diseases.
Propriétés
IUPAC Name |
N-[2-[[2-(2,5-dimethylphenyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-14(18)16-7-8-17-15(19)10-13-9-11(2)5-6-12(13)3/h4-6,9H,1,7-8,10H2,2-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVOQJAIIFJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylphenyl)-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450453.png)
![1-(2-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450459.png)
![[1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)pyrazol-4-yl]-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]methanone](/img/structure/B7450476.png)
![N-[4-fluoro-2-methyl-5-(trifluoromethyl)phenyl]-4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7450485.png)
![(2-chloro-4-indazol-1-ylphenyl)-[(4R,6S)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]methanone](/img/structure/B7450497.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)
![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide](/img/structure/B7450511.png)

![1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450530.png)
![N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450540.png)

![N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide](/img/structure/B7450546.png)
